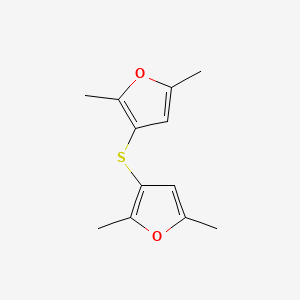
N-Butyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that belongs to the class of phthalazine derivatives. . This compound is characterized by the presence of a phthalazine ring fused with a hydrazinecarbothioamide moiety, making it a unique and interesting molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide typically involves the reaction of phthalazine derivatives with hydrazinecarbothioamide under specific conditions. One common method involves the condensation of phthalazine with N-butylhydrazinecarbothioamide in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups .
Applications De Recherche Scientifique
N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its pharmacological properties, including antihypertensive and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, phthalazine derivatives are known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), and interact with receptors like gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, including anti-inflammatory and anticonvulsant activities .
Comparaison Avec Des Composés Similaires
N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent with a phthalazine structure.
The uniqueness of N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide lies in its specific functional groups and the resulting biological activities.
Propriétés
Numéro CAS |
61051-52-3 |
|---|---|
Formule moléculaire |
C13H17N5S |
Poids moléculaire |
275.38 g/mol |
Nom IUPAC |
1-butyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C13H17N5S/c1-2-3-8-14-13(19)18-17-12-11-7-5-4-6-10(11)9-15-16-12/h4-7,9H,2-3,8H2,1H3,(H,16,17)(H2,14,18,19) |
Clé InChI |
NKPUKLSVXYDTLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NNC1=NN=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


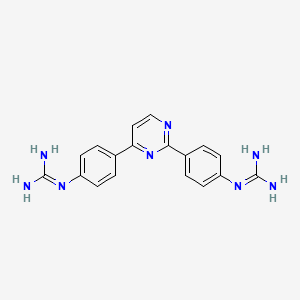
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)

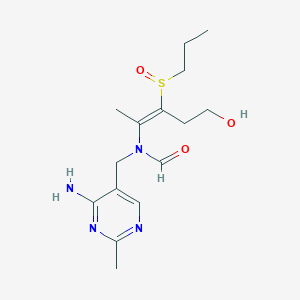

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

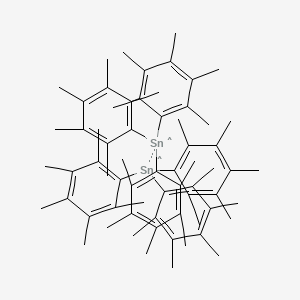
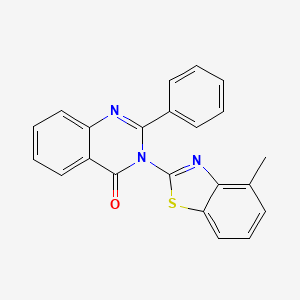
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)

![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
